Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride
CAS No.: 2260937-29-7
Cat. No.: VC6012043
Molecular Formula: C10H15ClN2O3
Molecular Weight: 246.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2260937-29-7 |
|---|---|
| Molecular Formula | C10H15ClN2O3 |
| Molecular Weight | 246.69 |
| IUPAC Name | methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-9(15-6-12-8)7-3-2-4-11-5-7;/h6-7,11H,2-5H2,1H3;1H |
| Standard InChI Key | RDGKCHUZQLSGNN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(OC=N1)C2CCCNC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates a piperidine ring substituted at the 3-position with an oxazole heterocycle bearing a methyl carboxylate group at the 4-position. The hydrochloride salt enhances solubility in polar solvents, a critical factor for its utility in biological assays. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.69 g/mol |
| Solubility | Soluble in ethanol, DMSO, water |
| Storage Conditions | 2–8°C, inert atmosphere |
The oxazole ring contributes to planar aromaticity, while the piperidine moiety introduces conformational flexibility. This combination allows for interactions with both hydrophobic and hydrophilic regions of biological targets, such as enzymes or receptors.
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis typically involves a multi-step sequence:
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Oxazole Ring Formation: Cyclocondensation of α-amino ketones with carboxylic acid derivatives under acidic conditions.
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Piperidine Functionalization: Introduction of the piperidine group via nucleophilic substitution or reductive amination.
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Esterification: Reaction with methanol in the presence of a catalyst (e.g., ) to yield the methyl carboxylate.
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Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt, improving crystallinity.
Optimization studies highlight the role of solvents (e.g., dichloromethane, ethanol) and temperatures (60–80°C) in enhancing yield and purity.
Reactivity
The carboxylate group undergoes ester hydrolysis under basic conditions to form the corresponding carboxylic acid, while the piperidine nitrogen participates in alkylation or acylation reactions. For example, amidation with primary amines generates derivatives with altered pharmacokinetic profiles.
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for neuroactive agents, with derivatives investigated as serotonin receptor modulators. Its piperidine moiety mimics natural alkaloids, facilitating central nervous system (CNS) penetration.
Organic Synthesis
As a building block, it participates in multicomponent reactions to generate polyheterocyclic systems. For instance, coupling with isocyanates yields oxazolo-pyridines with applications in materials science.
| Hazard Parameter | Value |
|---|---|
| GHS Signal Word | Warning |
| Hazard Statements | H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) |
| Precautionary Measures | P261 (avoid inhalation), P305+P351+P338 (eye exposure protocol) |
Regulatory compliance mandates adherence to the European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) guidelines for laboratory use.
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